Cas no 287714-36-7 (5-Pyrimidinecarboxylicacid, 2-(dimethylamino)-, methyl ester)
5-Pyrimidinecarboxylicacid, 2-(dimethylamino)-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 5-Pyrimidinecarboxylicacid, 2-(dimethylamino)-, methyl ester
- 5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-, methyl ester (9CI)
- methyl 2-(dimethylamino)pyrimidine-5-carboxylate
- 287714-36-7
- MFCD28045935
- E93289
- CS-0195976
-
- MDL: MFCD28045935
- Inchi: 1S/C8H11N3O2/c1-11(2)8-9-4-6(5-10-8)7(12)13-3/h4-5H,1-3H3
- InChI Key: BYADUJKTISUFAG-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=NC(=NC=1)N(C)C)=O
Computed Properties
- Exact Mass: 181.085126602g/mol
- Monoisotopic Mass: 181.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 36
- Rotatable Bond Count: 7
- Complexity: 735
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 55.3Ų
5-Pyrimidinecarboxylicacid, 2-(dimethylamino)-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB517989-500 mg |
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate |
287714-36-7 | 500MG |
€379.10 | 2023-04-17 | ||
| abcr | AB517989-1 g |
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate |
287714-36-7 | 1g |
€509.50 | 2023-04-17 | ||
| abcr | AB517989-500mg |
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate |
287714-36-7 | 500mg |
€379.10 | 2023-09-02 | ||
| abcr | AB517989-1g |
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate; . |
287714-36-7 | 1g |
€428.00 | 2025-02-13 | ||
| Aaron | AR00BWWT-500mg |
5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-, methyl ester (9CI) |
287714-36-7 | 95% | 500mg |
$336.00 | 2025-02-12 | |
| Aaron | AR00BWWT-1g |
5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-, methyl ester (9CI) |
287714-36-7 | 95% | 1g |
$447.00 | 2025-02-12 | |
| abcr | AB517989-250mg |
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate; . |
287714-36-7 | 250mg |
€239.80 | 2025-02-13 | ||
| abcr | AB517989-5g |
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate; . |
287714-36-7 | 5g |
€1390.80 | 2025-02-13 | ||
| Ambeed | A645549-1g |
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate |
287714-36-7 | 97% | 1g |
$400.0 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266646-1g |
Methyl 2-(dimethylamino)pyrimidine-5-carboxylate |
287714-36-7 | 97% | 1g |
¥3567.00 | 2024-05-20 |
5-Pyrimidinecarboxylicacid, 2-(dimethylamino)-, methyl ester Suppliers
5-Pyrimidinecarboxylicacid, 2-(dimethylamino)-, methyl ester Related Literature
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 5-Pyrimidinecarboxylicacid, 2-(dimethylamino)-, methyl ester
5-Pyrimidinecarboxylic Acid, 2-(Dimethylamino)-, Methyl Ester: A Comprehensive Overview
The compound with CAS No 287714-36-7, commonly referred to as 5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-, methyl ester, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their potential applications in drug development. The pyrimidine ring serves as a fundamental structural motif in various bioactive compounds, including antiviral and anticancer agents. The presence of the dimethylamino group at position 2 and the methyl ester at position 5 introduces unique chemical properties that make this compound a valuable subject for research.
Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry. For instance, researchers have explored the potential of 5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-, methyl ester as a lead compound for developing inhibitors of certain enzymes involved in cancer progression. The dimethylamino group is known to enhance the lipophilicity of the molecule, which is crucial for its ability to cross cellular membranes and interact with target proteins. Additionally, the methyl ester group can be easily modified to introduce further functionalization, enabling researchers to explore a wide range of biological activities.
The synthesis of 5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-, methyl ester involves a series of well-established organic reactions. Typically, the pyrimidine ring is synthesized through a condensation reaction involving aldehydes or ketones and ammonia or its derivatives. The subsequent introduction of the dimethylamino group and the methyl ester group requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have made it possible to optimize these reactions, reducing production costs and improving scalability.
In terms of applications, 5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-, methyl ester has shown promise in several therapeutic areas. For example, it has been investigated as a potential antiviral agent due to its ability to inhibit viral replication enzymes. Furthermore, its anticancer properties have been studied in preclinical models, where it demonstrated selective cytotoxicity against cancer cells while sparing normal cells. These findings underscore the potential of this compound as a lead molecule for drug development.
One of the most exciting developments in recent years is the use of computational chemistry to predict the biological activity of 5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-, methyl ester. By employing molecular docking studies and quantum mechanical calculations, researchers can gain insights into how this compound interacts with target proteins at the molecular level. Such computational approaches not only accelerate drug discovery but also provide valuable information for further optimization of the compound's structure.
In conclusion, 5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-, methyl ester (CAS No 287714-36-7) is a versatile compound with significant potential in medicinal chemistry. Its unique structure and chemical properties make it an attractive candidate for developing novel therapeutic agents. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in drug development.
287714-36-7 (5-Pyrimidinecarboxylicacid, 2-(dimethylamino)-, methyl ester) Related Products
- 5388-21-6(2-(Methylamino)pyrimidine-5-carboxylic acid)
- 308348-93-8(Methyl 2-aminopyrimidine-5-carboxylate)
- 57401-76-0(Ethyl 2-aminopyrimidine-5-carboxylate)
- 148741-62-2(2-Isopropylamino-5-methoxycarbonylpyrimidine)
- 946706-58-7(2-(ethylamino)pyrimidine-5-carboxylic acid)
- 1057682-19-5(Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate)
- 64224-68-6(5-Pyrimidinecarboxylicacid, 2-(dimethylamino)-, ethyl ester)
- 603965-77-1(Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate)
- 180283-66-3(2-(dimethylamino)pyrimidine-5-carboxylic acid)
- 1116339-74-2(Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate)